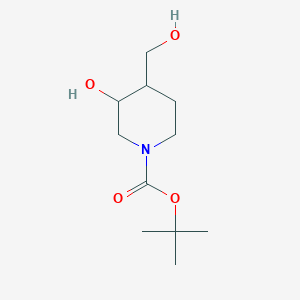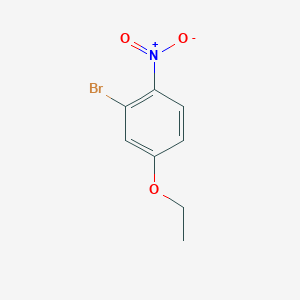
2-ブロモ-4-エトキシ-1-ニトロベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-ethoxy-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a pale yellow crystalline solid known for its unique chemical properties and applications in various fields such as chemistry, biology, and pharmaceuticals.
科学的研究の応用
2-Bromo-4-ethoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 2-Bromo-4-ethoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
2-Bromo-4-ethoxy-1-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .
Pharmacokinetics
It’s known that the compound is a yellow solid and can dissolve in organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water
Result of Action
The result of the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of 2-Bromo-4-ethoxy-1-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can affect the course of the reaction . Additionally, the temperature and pressure conditions can also impact the reaction .
生化学分析
Biochemical Properties
2-Bromo-4-ethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation and nitro groups, which are strong electrophiles . The compound’s interactions with these biomolecules involve the formation of sigma bonds and the generation of positively charged intermediates, which are crucial for the substitution reactions to proceed .
Cellular Effects
2-Bromo-4-ethoxy-1-nitrobenzene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify proteins and enzymes within the cell, leading to changes in cellular activities. These modifications can impact cell signaling pathways, resulting in altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-ethoxy-1-nitrobenzene involves its electrophilic aromatic substitution reactions. . These intermediates undergo further reactions, such as proton removal, to yield substituted benzene rings. The compound’s interactions with biomolecules, such as enzymes and proteins, involve the formation of these intermediates and subsequent reactions that lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-ethoxy-1-nitrobenzene change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-ethoxy-1-nitrobenzene vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
2-Bromo-4-ethoxy-1-nitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for the compound’s biochemical activity and its effects on cellular function .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-ethoxy-1-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, leading to changes in cellular processes .
Subcellular Localization
The subcellular localization of 2-Bromo-4-ethoxy-1-nitrobenzene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization can impact its interactions with biomolecules and its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-bromo-4-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4-ethoxy-1-nitrobenzene may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and bromination steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-Bromo-4-ethoxy-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the nitro group can be replaced by other electrophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the ethoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Reduction: The major product is 2-bromo-4-ethoxy-1-aminobenzene.
Electrophilic Substitution: Depending on the electrophile used, various substituted derivatives of 2-Bromo-4-ethoxy-1-nitrobenzene can be formed.
類似化合物との比較
Similar Compounds
2-Bromo-4-nitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-2-nitroanisole: Similar structure but with different positions of the substituents.
2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
2-Bromo-4-ethoxy-1-nitrobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring, which significantly influences its reactivity and applications. The ethoxy group also imparts distinct physical and chemical properties compared to similar compounds with different substituents .
特性
IUPAC Name |
2-bromo-4-ethoxy-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRFWCCICSGULX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
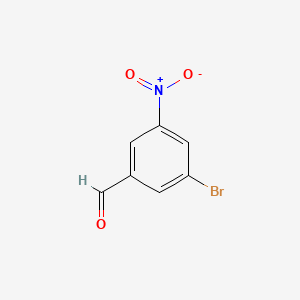
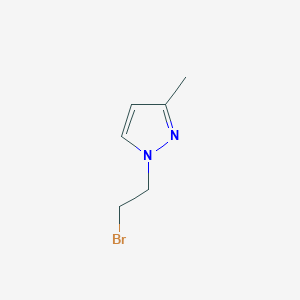
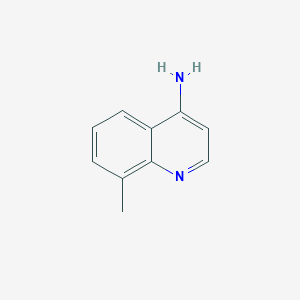
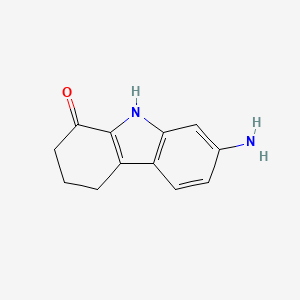
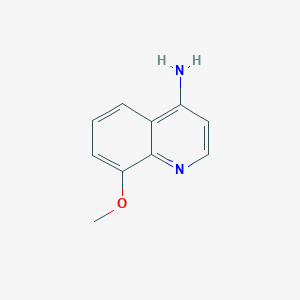

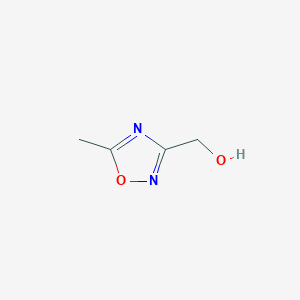
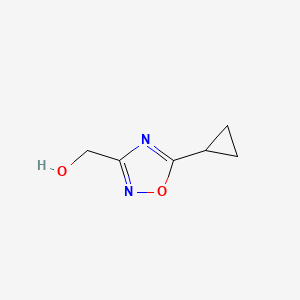
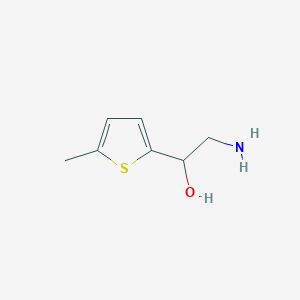


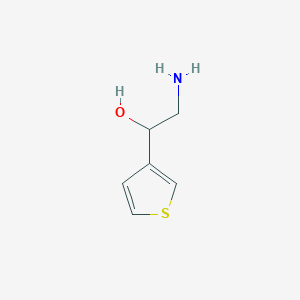
![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
